An In-depth Technical Guide to the Synthesis and Characterization of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, a molecule of significant interest in medicinal chemistry. This document outlines established synthetic methodologies, presents key analytical data in a structured format, and offers detailed experimental protocols for its preparation and characterization. Furthermore, it explores the potential biological activities and associated signaling pathways, providing a foundation for further research and drug development endeavors.
Synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole
The synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole, also known as 2-styrylbenzimidazole, is most commonly achieved through the condensation of o-phenylenediamine with cinnamic acid or its derivatives. An alternative "green" synthetic route involves the reaction of 2-methylbenzimidazole with benzaldehyde.
Two primary synthetic pathways are detailed below:
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Method A: Condensation of o-Phenylenediamine with Cinnamic Acid. This is a widely used method that involves the reaction of o-phenylenediamine with trans-cinnamic acid, often in a high-boiling solvent or under acidic conditions.
-
Method B: Green Synthesis from 2-Methylbenzimidazole and Benzaldehyde. This approach is considered more environmentally friendly, utilizing glycerol as a recyclable solvent and starting from commercially available 2-methylbenzimidazole and benzaldehyde.
A summary of reported yields for these methods is presented in Table 1.
Table 1: Synthesis Methods and Reported Yields
| Method | Reactants | Solvent/Conditions | Yield (%) | Reference |
| A | o-Phenylenediamine, Cinnamic Acid | Ethylene Glycol, reflux | 95 | [1] |
| B | 2-Methylbenzimidazole, Benzaldehyde | Glycerol, 170-180 °C | Good (not specified) | [2] |
Experimental Protocols
Synthesis Protocol (Method A)
This protocol describes the synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazole via the condensation of o-phenylenediamine with cinnamic acid in ethylene glycol.[1]
Materials:
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o-Phenylenediamine
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trans-Cinnamic acid
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Ethylene glycol
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Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
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Heating mantle
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Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and trans-cinnamic acid (1 equivalent).
-
Add ethylene glycol to the flask to serve as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for a period sufficient to complete the reaction (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining ethylene glycol and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-[(E)-2-phenylethenyl]-1H-benzimidazole.
-
Dry the purified crystals under vacuum.
Purification by Recrystallization
Recrystallization is a technique used to purify the crude product based on differences in solubility.[3][4][5]
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling to dissolve the solid completely.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals to obtain the pure compound.
Characterization Protocols
The melting point is a key physical property used to assess the purity of a crystalline solid.
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Pack a small amount of the dried, purified compound into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a steady rate and observe the temperature at which the solid begins to melt and the temperature at which it is completely liquid.
-
A sharp melting range close to the literature value indicates a high degree of purity.
FTIR spectroscopy is used to identify the functional groups present in the molecule.[6][7]
Procedure:
-
Ensure the FTIR spectrometer is properly calibrated.
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Acquire the infrared spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in 2-[(E)-2-phenylethenyl]-1H-benzimidazole, such as N-H, C-H (aromatic and vinylic), C=N, and C=C bonds.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.[8][9][10]
Procedure:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process and analyze the spectra to assign the chemical shifts, integration values, and coupling patterns to the different protons and carbons in the molecule.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[11][12][13]
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M+H)⁺ to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
Characterization Data
The following tables summarize the key characterization data for 2-[(E)-2-phenylethenyl]-1H-benzimidazole.
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂ | [14] |
| Molecular Weight | 220.27 g/mol | Calculated |
| Melting Point | 201-202 °C | [1] |
Table 3: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.7 | br s | N-H (benzimidazole) |
| ~7.2-7.8 | m | Aromatic and Vinylic Protons |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the NMR instrument used.
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching |
| ~3100-3000 | Aromatic and Vinylic C-H stretching |
| ~1625 | C=N stretching |
| ~1600, ~1450 | Aromatic C=C stretching |
| ~970 | Trans C-H bending (vinylic) |
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-[(E)-2-phenylethenyl]-1H-benzimidazole.
Potential Biological Signaling Pathway
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antitumor and anti-inflammatory effects. One of the proposed mechanisms for the anticancer activity of some 2-substituted benzimidazoles is the inhibition of tubulin polymerization, which is crucial for cell division.[15][16][17][18][19][20] Additionally, the anti-inflammatory effects of certain benzimidazoles have been linked to the inhibition of the NF-κB signaling pathway.[21][22][23][24]
The following diagram illustrates a potential mechanism of action involving the inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy - ProQuest [proquest.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. praxilabs.com [praxilabs.com]
- 6. rjpn.org [rjpn.org]
- 7. azom.com [azom.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Results for "2D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 16. Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]
- 21. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of protein kinase C-driven nuclear factor-kappaB activation: synthesis, structure-activity relationship, and pharmacological profiling of pathway specific benzimidazole probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
